

# Spectroscopic Profile of 1,5-Dichloroanthraquinone: A Technical Guide

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## Compound of Interest

Compound Name: 1,5-Dichloroanthraquinone

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,5-dichloroanthraquinone**, a key intermediate in the synthesis of various dyes and biologically active molecules. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **1,5-dichloroanthraquinone** are summarized in the tables below. These values are essential for the identification, characterization, and quality control of this compound in research and development settings.

## UV-Visible Spectroscopy

While specific experimental absorption maxima for pure **1,5-dichloroanthraquinone** are not readily available in the public domain, its conjugated anthraquinone system results in strong absorption in the UV-Visible range.<sup>[1]</sup> The formation of a charge-transfer complex with cimetidine in acetone has been reported to exhibit a strong absorption peak at 343 nm, providing an indication of the spectral region of interest.<sup>[2]</sup>

Parameter	Value	Solvent	Notes
$\lambda_{\text{max}}$	~343 nm	Acetone	Value reported for a charge-transfer complex. <a href="#">[2]</a>
Spectral Feature	Strong Absorption	General	Expected due to the conjugated $\pi$ -system of the anthraquinone core. <a href="#">[1]</a>

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **1,5-dichloroanthraquinone** is characterized by distinct peaks corresponding to its functional groups. The data presented is typical for anthraquinone derivatives.

Wavenumber (cm-1)	Vibrational Mode	Intensity
~3070	C-H stretch (aromatic)	Medium
~1670	C=O stretch (quinone)	Strong
~1580	C=C stretch (aromatic)	Strong
~1280	C-C stretch	Medium
~800	C-Cl stretch	Strong
~750	C-H bend (aromatic)	Strong

Note: The IR spectrum of **1,5-dichloroanthraquinone** is noted to lack an absorption peak at 1347.85 cm-1.[\[2\]](#) The carbonyl (C=O) stretching frequency in derivatives of **1,5-dichloroanthraquinone** has been observed in the range of 1671-1726 cm-1.[\[3\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
8.167	d	Aromatic Proton
7.938	t	Aromatic Proton
7.867	d	Aromatic Proton

Solvent: DMSO-d<sub>6</sub>[\[4\]](#)

### <sup>13</sup>C NMR Data

| Chemical Shift ( $\delta$ ) ppm | Assignment | ---|---|---| | 180.42 | C=O (Quinone) | | 136.90 | Aromatic C | | 136.86 | Aromatic C | | 134.58 | Aromatic C | | 132.73 | Aromatic C-Cl | | 128.50 | Aromatic C-H | | 126.48 | Aromatic C-H |

Solvent: DMSO-d<sub>6</sub>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are designed to ensure reproducibility and accuracy of the obtained data.

### UV-Visible Spectroscopy Protocol

- Sample Preparation: A dilute solution of **1,5-dichloroanthraquinone** is prepared in a UV-grade solvent (e.g., ethanol, chloroform, or acetone). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 AU.
- Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
- Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.
- Sample Measurement: The cuvette is rinsed and filled with the sample solution. The absorption spectrum is recorded over a wavelength range of 200-800 nm.

- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.

## FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation: Approximately 1-2 mg of **1,5-dichloroanthraquinone** is combined with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Grinding: The mixture is thoroughly ground to a fine, homogenous powder.
- Pellet Formation: The powder is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer (e.g., Bruker IFS 85).<sup>[5]</sup>
- Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded for background correction.
- Data Analysis: The positions of the major absorption bands are identified and assigned to their corresponding vibrational modes.

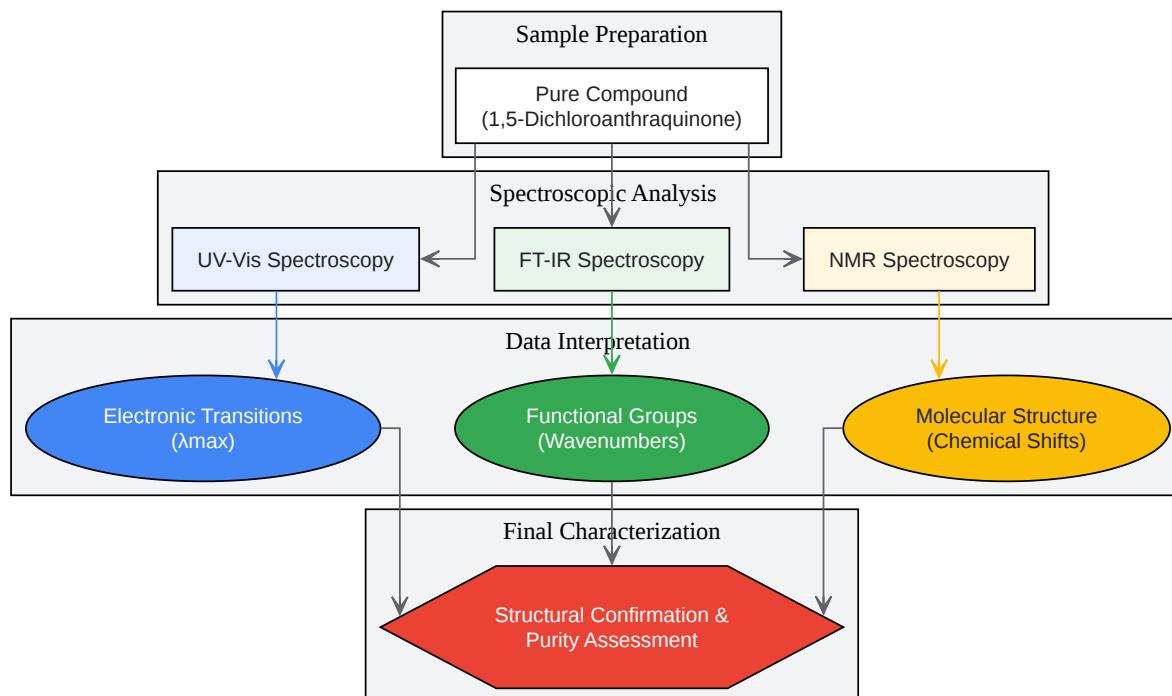
## NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of **1,5-dichloroanthraquinone** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- <sup>1</sup>H NMR Acquisition: The <sup>1</sup>H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.

- Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **1,5-dichloroanthraquinone**.



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